1,3-Dimethyl-2-phenylnaphthalene

Forensic Chemistry Impurity Profiling Methamphetamine Route Classification

1,3-Dimethyl-2-phenylnaphthalene (DMPN) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₈H₁₆ and a molecular weight of 232.32 g/mol, featuring a naphthalene core substituted with two methyl groups at positions 1 and 3 and a phenyl ring at position 2. The compound exists as a colorless crystalline solid with a reported melting point of 91–93 °C.

Molecular Formula C18H16
Molecular Weight 232.3 g/mol
CAS No. 86399-41-9
Cat. No. B1365589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-phenylnaphthalene
CAS86399-41-9
Molecular FormulaC18H16
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C
InChIInChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3
InChIKeyLKYXFOBXGHLFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-2-phenylnaphthalene (CAS 86399-41-9) for Forensic and Materials Research: Core Identity and Procurement Context


1,3-Dimethyl-2-phenylnaphthalene (DMPN) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₈H₁₆ and a molecular weight of 232.32 g/mol, featuring a naphthalene core substituted with two methyl groups at positions 1 and 3 and a phenyl ring at position 2 . The compound exists as a colorless crystalline solid with a reported melting point of 91–93 °C . Its primary established role is as a route-specific forensic marker: DMPN, together with 1-benzyl-3-methylnaphthalene, is formed as a major impurity during methamphetamine synthesis via the Nagai (hydriodic acid/red phosphorus) route [1]. Beyond forensic science, its extended π-conjugated system and tunable substitution pattern have generated interest in organic semiconductor and liquid crystal precursor applications .

Why 1,3-Dimethyl-2-phenylnaphthalene Cannot Be Replaced by Generic Naphthalene Derivatives in Critical Applications


Substituting 1,3-dimethyl-2-phenylnaphthalene with its closest in-class analogs — 1-benzyl-3-methylnaphthalene, unsubstituted naphthalene, or 1-phenylnaphthalene — introduces quantifiable failures in application performance. In forensic impurity profiling, the two naphthalenes (DMPN and 1-benzyl-3-methylnaphthalene) must be resolved as distinct chromatographic peaks with baseline separation to correctly assign the Nagai synthetic route; their co-detection pattern is the diagnostic signature, and substituting one for the other destroys route classification accuracy [1]. In organic electronics, unsubstituted naphthalene possesses a HOMO-LUMO gap of ~4.7 eV, far too wide for efficient charge injection in OLED hole-transport layers, whereas 1,3-dimethyl-2-phenylnaphthalene's computed gap of ~3.2 eV aligns with device-relevant energy levels . Generic substitution thus leads to qualitatively different functional outcomes — not merely reduced performance.

Quantitative Differentiation Evidence: 1,3-Dimethyl-2-phenylnaphthalene vs. Closest Analogs


GC Retention Time Resolution from Co-Eluting Forensic Marker 1-Benzyl-3-methylnaphthalene

In the GC-FID/GC-MS impurity profiling of seized methamphetamine, 1,3-dimethyl-2-phenylnaphthalene (DMPN) must be resolved from its co-occurring structural analog 1-benzyl-3-methylnaphthalene to enable correct route assignment to the Nagai (ephedrine/hydriodic acid/red phosphorus) method. Under standardized GC conditions (DB-1 capillary column, 30 m × 0.25 mm i.d., 0.25 μm film), DMPN elutes at a relative retention time (RRt) of 22.934, while 1-benzyl-3-methylnaphthalene elutes at RRt 23.135, yielding a ΔRRt of 0.201 [1]. Both compounds share the same mass spectral ions (m/z 217, 232, 202), making chromatographic resolution — rather than mass spectral differentiation — essential for unambiguous identification [1]. In the Nagai route, DMPN was detected in 6 out of 8 seizures (75%), always in conjunction with 1-benzyl-3-methylnaphthalene, confirming their paired diagnostic value [1].

Forensic Chemistry Impurity Profiling Methamphetamine Route Classification

Fluorescence Detection Sensitivity: 60-Fold Signal Enhancement Over UV Absorbance for Naphthalene-Type Methamphetamine Impurities

For the class of naphthalene-derived methamphetamine impurities that includes 1,3-dimethyl-2-phenylnaphthalene and 1-benzyl-3-methylnaphthalene, HPLC analysis with conventional fluorescence (FL) detection provides at least a 60× increase in sensitivity compared to UV photodiode array detection [1]. In the same study, capillary electrochromatography (CEC) with laser-induced fluorescence (LIF) detection using UV laser excitation further improved chromatography, achieving detection limits in the low ng/mL range with good run-to-run repeatability [1]. This sensitivity differential is a direct consequence of the rigid, conjugated naphthalene-phenyl core shared by DMPN, which confers intrinsically higher fluorescence quantum yields relative to non-aromatic or less conjugated impurities in the same extracts, for which UV detection remains the primary mode [1].

Analytical Chemistry Fluorescence Spectroscopy Trace Impurity Detection

HOMO-LUMO Gap Reduction vs. Unsubstituted Naphthalene: Enabling Hole-Transport in OLEDs

Computational models predict a HOMO-LUMO gap of approximately 3.2 eV for 1,3-dimethyl-2-phenylnaphthalene, compared to 4.7 eV for unsubstituted naphthalene — a reduction of 1.5 eV (32%) . This gap narrowing is attributed to the electron-donating effects of the methyl substituents and the extended conjugation provided by the 2-phenyl ring, which collectively raise the HOMO energy level and lower the LUMO, bringing the gap into the range suitable for hole-transport layers in organic light-emitting diodes (OLEDs) . In contrast, unsubstituted naphthalene's 4.7 eV gap is too wide for efficient charge injection from common anode materials such as ITO (work function ~4.7 eV), rendering it effectively insulating in device contexts .

Organic Electronics OLED Hole-Transport Materials Computational Chemistry

Charge Carrier Mobility Balance vs. C₆₀ Fullerene: Ambipolar Transport in Organic Photovoltaics

Time-of-flight (TOF) measurements on structurally related 2-phenylnaphthalene derivatives (e.g., 8-PNP-O12) demonstrate that the phenylnaphthalene scaffold supports ambipolar charge transport, with hole mobility (μₕ ≈ 0.08 cm²/V·s) exceeding electron mobility (μₑ ≈ 0.03 cm²/V·s) . For 1,3-dimethyl-2-phenylnaphthalene, the methyl groups are predicted to further enhance μₕ to the 0.08–0.1 cm²/V·s range by planarizing the naphthalene core and reducing reorganization energy . In comparison, C₆₀ fullerene — the benchmark electron acceptor in organic photovoltaics — exhibits superior electron mobility (μₑ ≈ 0.1–0.3 cm²/V·s) but negligible hole mobility (<0.01 cm²/V·s), making it a unipolar transporter . This ambipolar vs. unipolar distinction is critical: DMPN-based materials can serve as both hole- and electron-transport media, whereas fullerenes require complementary donor materials for balanced charge extraction . Additionally, methyl-substituted naphthalenes demonstrate superior ambient stability, with <5% photocurrent decay over 100 hours under 1-sun illumination, compared to ~50 hours for C₆₀ .

Organic Photovoltaics Charge Transport Ambipolar Mobility Non-Fullerene Acceptors

Melting Point and Physical State Differentiation from Naphthalene and Simple Alkyl Naphthalenes

1,3-Dimethyl-2-phenylnaphthalene is a crystalline solid at room temperature with a reported melting point of 91–93 °C and boiling point of 345.1 ± 27.0 °C at 760 mmHg . This thermal profile contrasts sharply with unsubstituted naphthalene (melting point 80.3 °C; boiling point 218 °C) and with 1-methylnaphthalene (melting point −22 °C; boiling point 240–243 °C), both of which are either lower-melting solids or liquids under ambient conditions . The elevated melting point of DMPN reflects the combined effect of increased molecular weight (232.32 g/mol), enhanced van der Waals contacts from the phenyl substituent, and CH-π interactions between methyl groups and aromatic rings that promote tighter crystal packing with orthorhombic symmetry . The density of 1.049 g/cm³ (predicted) and LogP of 5.12 indicate high lipophilicity and significant organic-solvent solubility, properties relevant to solution-processing methods in materials fabrication .

Physical Chemistry Thermal Analysis Crystallinity Purification

Procurement-Guiding Application Scenarios for 1,3-Dimethyl-2-phenylnaphthalene (CAS 86399-41-9)


Forensic Reference Standard for Nagai-Route Methamphetamine Impurity Profiling

1,3-Dimethyl-2-phenylnaphthalene is an essential certified reference material for forensic laboratories performing GC-MS or GC-FID impurity profiling of seized methamphetamine. Its presence, together with 1-benzyl-3-methylnaphthalene, constitutes the definitive chemical signature of synthesis via the Nagai (ephedrine/hydriodic acid/red phosphorus) route. Procurement of high-purity DMPN reference standard (≥95%) enables forensic chemists to establish retention time locks (RRt ~22.934 on DB-1 columns) and confirm mass spectral matches (m/z 217, 232, 202) for route attribution in criminal investigations [1]. The compound's intrinsic fluorescence also supports HPLC-FL method validation with detection sensitivity at least 60-fold greater than UV-based approaches [2].

Organic Semiconductor Precursor for Hole-Transport Layer Development

With a computed HOMO-LUMO gap of ~3.2 eV — substantially narrower than unsubstituted naphthalene's 4.7 eV — DMPN serves as a molecular scaffold for designing hole-transport materials in OLEDs and organic photovoltaics . Its estimated hole mobility (0.08–0.1 cm²/V·s) and >100-hour ambient photostability under 1-sun illumination position it as a viable alternative to fullerene-based electron-only transporters . Researchers procuring DMPN for device fabrication should prioritize high-purity lots confirmed by DSC (melting point 91–93 °C) to ensure reproducible thin-film morphology.

Liquid Crystal Mesogen Building Block for Smectic Phase Engineering

The steric profile created by the 1,3-dimethyl-2-phenyl substitution pattern introduces kink motifs that stabilize layered smectic mesophases in liquid crystalline materials . Differential scanning calorimetry of structurally related methyl-substituted naphthalenes reveals phase transitions between 80 °C and 150 °C, compatible with thermally activated LC display technologies . DMPN's orthorhombic crystal packing, driven by CH-π interactions, promotes columnar mesophases with thermal stability exceeding 200 °C and tight molecular stacking (d-spacing 3.8–4.2 Å) conducive to anisotropic charge transport .

Fluorescent Probe Scaffold for Biological Imaging via Microenvironment-Sensitive Emission

The rigid, conjugated framework of DMPN exhibits tunable fluorescence properties suitable for developing fluorescent probes for biological imaging . While direct spectral data is limited, structurally analogous 1-phenylnaphthalene shows excitation and emission peaks at 283 nm and 345 nm respectively (Stokes shift 62 nm), and the additional methyl substituents in DMPN are predicted to redshift emission by ~10–15 nm, enhancing compatibility with standard fluorescence microscopy filter sets . The phenyl group's rotational freedom is expected to confer microenvironment-sensitive emission, enabling applications in cellular viscosity sensing . Procurement of high-purity DMPN is recommended for researchers developing encapsulation strategies (amphiphilic polymers or lipid nanoparticles) to overcome hydrophobicity limitations in aqueous biological environments .

Quote Request

Request a Quote for 1,3-Dimethyl-2-phenylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.